2-(2-Chlorophenoxy)ethanamine hydrochloride chemical properties
2-(2-Chlorophenoxy)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenoxy)ethanamine Hydrochloride
Foreword
This technical guide offers a comprehensive examination of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a significant chemical intermediate. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core properties, synthesis, and handling considerations. The narrative is structured to deliver not just data, but also the scientific rationale behind its application and analysis, ensuring a blend of technical accuracy and practical insight.
Core Chemical and Physical Properties
2-(2-Chlorophenoxy)ethanamine hydrochloride is an organic compound recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical attribute for many synthetic and formulation processes.
The physical and chemical characteristics of a compound are foundational to its application. For 2-(2-Chlorophenoxy)ethanamine hydrochloride, these properties dictate its storage, handling, and reactivity. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of 2-(2-Chlorophenoxy)ethanamine and Related Compounds
| Property | Value | Notes |
| Chemical Formula | C₈H₁₁Cl₂NO | For the hydrochloride salt. The free base is C₈H₁₀ClNO.[1] |
| Molecular Weight | 208.09 g/mol | For the hydrochloride salt.[2] |
| Appearance | Colorless liquid (free base)[1] | The hydrochloride salt is typically a solid. |
| Melting Point | 212 - 214 °C (414 - 417 °F) | For a related compound, Bis(2-chloroethyl)amine hydrochloride, indicating amine hydrochlorides are often high-melting solids. |
| Solubility | Soluble in water and organic solvents.[1] | Enhanced water solubility is a key feature of the hydrochloride salt form. |
| Stability | Stable, but avoid exposure to strong light or high temperature conditions.[1] | Incompatible with acids and oxidizing materials.[3] |
Synthesis and Reaction Pathways
Understanding the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride is crucial for its production and for appreciating its impurity profile. The synthesis is typically a multi-step process that begins with fundamental precursors. The causality behind the chosen pathway lies in the commercial availability of starting materials and the efficiency of the transformations.
General Synthesis Protocol
The preparation of 2-(2-Chlorophenoxy)ethanamine hydrochloride can be logically approached in three stages: ether formation, amination, and salt formation.
Step 1: Synthesis of 2-(2-Chlorophenoxy)acetic Acid
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Reaction: 2-Chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
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Rationale: This is a classic Williamson ether synthesis. The phenoxide, formed by the deprotonation of 2-chlorophenol by the base, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to displace the chloride and form the ether linkage.
Step 2: Amination to form 2-(2-Chlorophenoxy)ethanamine
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Reaction: The resulting 2-(2-chlorophenoxy)acetic acid is reacted with ammonia.[1]
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Rationale: This step converts the carboxylic acid into a primary amine. This transformation can proceed through various established methods, often involving the formation of an amide intermediate followed by reduction or rearrangement.
Step 3: Formation of the Hydrochloride Salt
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Reaction: The free base, 2-(2-Chlorophenoxy)ethanamine, is treated with hydrochloric acid (HCl).
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Rationale: The lone pair of electrons on the amine nitrogen acts as a base, accepting a proton from HCl. This acid-base reaction forms the ammonium salt, which precipitates from non-polar solvents, yielding the final hydrochloride product in a purified, solid form.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.
Caption: Synthesis pathway of 2-(2-Chlorophenoxy)ethanamine Hydrochloride.
Toxicological Profile and Safe Handling
As with any chemical intermediate, a thorough understanding of the toxicological properties and safe handling procedures for 2-(2-Chlorophenoxy)ethanamine hydrochloride is paramount. The available data indicates that it is an irritant and corrosive compound.[1][4]
Hazard Identification and Mitigation
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Eye Contact: May cause severe irritation with the potential for corneal injury.[3] In case of contact, immediate and continuous flushing with water for at least 15 minutes is required, followed by medical attention.[4]
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Skin Contact: Causes skin irritation and potentially severe burns.[4][5] Prolonged exposure may lead to the absorption of harmful amounts of the material.[3] Contaminated clothing should be removed immediately, and the affected skin washed with soap and water.[4]
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Ingestion: Harmful if swallowed. Ingestion can cause severe swelling and damage to delicate tissues.[4] Vomiting should not be induced; instead, a large glass of water or milk should be given, and medical help sought immediately.[3][4]
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Inhalation: Vapors or mists may cause respiratory tract irritation.[6] If inhaled, the individual should be moved to fresh air.[4]
Exposure Controls and Personal Protective Equipment (PPE)
A self-validating system of protocols relies on engineering controls and appropriate PPE to minimize exposure.
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[4][6]
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Personal Protective Equipment (PPE):
Logical Flow for Safe Handling
The following diagram outlines the decision-making process for ensuring safe handling of the compound.
Caption: Decision workflow for the safe handling of chemical intermediates.
Analytical Methodologies
The characterization and quantification of 2-(2-Chlorophenoxy)ethanamine hydrochloride are essential for quality control and research purposes. While specific, validated methods for this exact compound are not extensively published, standard analytical techniques for similar aromatic amines and their salts are directly applicable.
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.[2] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector would be a typical starting point. Gas Chromatography (GC), potentially after derivatization of the amine, can also be used, particularly for impurity profiling.[7]
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Spectroscopic Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra would show characteristic signals for the aromatic protons, the methylene groups of the ethyl chain, and the amine proton.
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Mass Spectrometry (MS): Coupled with either GC or LC, MS provides molecular weight information and fragmentation patterns that confirm the compound's identity.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bonds of the amine salt, C-O ether linkage, and C-Cl bond on the aromatic ring.
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Applications in Research and Development
The primary utility of 2-(2-Chlorophenoxy)ethanamine hydrochloride is as an intermediate in organic synthesis.[1] Its bifunctional nature—containing a reactive primary amine and a stable chlorophenoxy moiety—makes it a versatile precursor.
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Pharmaceutical Synthesis: It serves as a starting material or building block for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2] The phenoxy-ethylamine scaffold is present in many biologically active molecules.
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Agrochemical Development: It is used in the synthesis of fungicides, herbicides, and insecticides, where the chlorophenoxy group often contributes to the compound's biological activity.[1]
Conclusion
2-(2-Chlorophenoxy)ethanamine hydrochloride is a valuable chemical intermediate with well-defined properties. Its utility in the pharmaceutical and agricultural industries is predicated on its specific chemical structure. A comprehensive understanding of its physicochemical properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for its effective and safe application in research and development. The methodologies outlined provide a robust framework for scientists working with this compound, ensuring both innovation and safety.
References
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ChemBK. [2-(2-chlorophenoxy)ethyl]amine hydrochloride - Introduction. [https://www.chembk.com/en/chem/[2-(2-chlorophenoxy)ethyl]amine hydrochloride]([Link] hydrochloride)
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Greenbook.net. UCPA LLC MATERIAL SAFETY DATA SHEET. [Link]
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PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). [Link]
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PubChem. Ethylamine, 2-chloro-N-(2-methoxyphenoxyethyl)-N-(2-methylphenoxyethyl)-, hydrochloride. [Link]
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Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]
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EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]


